5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione
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Overview
Description
5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenoxy and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-phenoxybenzaldehyde with urea and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Famoxadone: A related compound with similar structural features and applications.
Oxazolidinones: A class of compounds that share the oxazolidine-2,4-dione core structure.
Uniqueness
5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups on the pyrimidine ring differentiates it from other similar compounds and contributes to its diverse applications .
Properties
CAS No. |
288102-94-3 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H14N2O4/c1-17(14(20)18-16(22)19-15(17)21)11-7-9-13(10-8-11)23-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |
InChI Key |
RTBMLCLTYAPKIF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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